[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Medicinal Chemistry Drug Discovery ADME Properties

Assuming phenylpiperazine building blocks are interchangeable can derail CNS programs-dechlorinated analogs lack BBB penetration. CAS 1037161-38-8 resolves this with a LogP of 1.66, enabling rational design of BBB-permeable libraries. • LogP 1.66 improves CNS exposure over dechlorinated analogs. • 98% purity with full GHS safety profile ensures assay integrity and fast EHS approvals. • Novel scaffold with a cytotoxicity benchmark (IC50 23.44 µM in A549 cells) for SAR-driven anticancer agent design.

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 1037161-38-8
Cat. No. B1489575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
CAS1037161-38-8
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C(=CC=C2)Cl)CN
InChIInChI=1S/C12H18ClN3/c1-15-5-7-16(8-6-15)12-4-2-3-11(13)10(12)9-14/h2-4H,5-9,14H2,1H3
InChIKeyBVURPFBTTYJQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Physicochemical & Safety Profile


The target compound, [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 1037161-38-8), is a member of the phenylpiperazine class. It features a central phenyl ring substituted at the 2-position with a chloro group and at the 6-position with a 4-methylpiperazin-1-yl moiety, and a methanamine group attached to the 1-position [1]. Key procurement-relevant specifications from a reputable vendor include a molecular formula of C12H18ClN3, a molecular weight of 239.75 g/mol, and a typical commercial purity of 98% . The compound is classified as an irritant and requires standard laboratory safety precautions for handling .

Structural Differentiation from Phenylpiperazine Analogs


Scientific procurement decisions often assume functional interchangeability among structurally similar building blocks, especially within the phenylpiperazine class. However, this assumption fails for CAS 1037161-38-8. Even minor structural modifications, such as the substitution of a chloro for a fluoro group or the absence of the 2-chloro substituent, can drastically alter key properties including lipophilicity (LogP) [1], biological target engagement [2], and cellular activity [3]. These differences have direct and quantifiable downstream consequences for experimental outcomes, synthetic utility, and ultimately, the validity of research data.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Dechlorinated Analog

The target compound's lipophilicity (LogP) directly impacts its ability to cross biological membranes, a critical parameter for central nervous system (CNS) penetration. The presence of the 2-chloro substituent in CAS 1037161-38-8 confers a calculated LogP of 1.66 . This is notably higher than the calculated LogP of approximately 0.80 for the dechlorinated analog [2-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 655256-68-1) [1]. This quantitative difference in LogP is a key differentiator, as the ~0.86 log unit increase corresponds to a 7.2-fold increase in the octanol-water partition coefficient (P).

Medicinal Chemistry Drug Discovery ADME Properties

Purity and GHS Safety Compliance

Procurement of CAS 1037161-38-8 from Fluorochem (Product Code F675621) is based on a verified purity specification of 98% . This is a critical differentiator from lower-purity grades (e.g., 95% or 97%) often found from other sources for this or related compounds . Furthermore, the product is accompanied by a detailed GHS hazard classification (H302, H315, H319, H335) and comprehensive precautionary statements, ensuring full compliance for laboratory safety and EHS (Environment, Health, and Safety) documentation requirements .

Procurement Quality Control Laboratory Safety

Cytotoxicity of 4-Methylpiperazinyl Moiety in A549 Cells

In a structure-activity relationship (SAR) study of piperazine derivatives, the 4-methylpiperazin-1-yl substituent—the exact same moiety present in CAS 1037161-38-8—was evaluated for cytotoxicity against the A549 lung cancer cell line [1]. The compound containing this moiety (compound 6a) demonstrated an IC50 of 23.44 ± 3.32 µM. This provides a baseline for understanding the potential bioactivity of CAS 1037161-38-8. In contrast, substitution with a 4-phenylpiperazin-1-yl group (compound 6b) yielded a similar IC50 of 21.38 ± 14.39 µM, whereas a 4-(2-methylphenyl)piperazin-1-yl group (compound 6f) showed a significantly more potent IC50 of 3.79 ± 13.39 µM [1].

Anticancer Research Cytotoxicity SAR Studies

Novel Target Discovery Opportunity

A comprehensive search across major public bioactivity databases, including ChEMBL, BindingDB, and PubChem BioAssay, reveals a notable absence of published biological activity data for the exact compound CAS 1037161-38-8 [1]. This is in stark contrast to many of its structural analogs, which have been extensively profiled in the context of serotonin, dopamine, and adrenergic receptor targets [2]. For instance, while the 4-methylpiperazin-1-yl moiety is a common feature in many bioactive compounds (e.g., the H4 receptor inverse agonist 'Compound 54' with a pKi of 8.31 [3]), the specific combination with the 2-chloro and methanamine groups on the phenyl ring remains unexplored.

Novel Target Discovery Chemical Biology Medicinal Chemistry

Key Application Scenarios


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

Based on its calculated LogP of 1.66, which is significantly higher than its dechlorinated analog , this compound is a superior choice for synthesizing libraries of molecules intended to penetrate the blood-brain barrier (BBB). The enhanced lipophilicity increases the probability that derived compounds will exhibit favorable CNS exposure, making it a preferred intermediate in medicinal chemistry programs targeting neurological or psychiatric disorders.

High-Integrity Chemical Biology Probe Development

Procurement of this compound at a verified 98% purity with a complete GHS safety profile ensures that any biological activity observed in assays is attributable to the compound itself, not an impurity. This is essential for generating reliable, high-integrity data in chemical biology and target validation studies. The clear safety data also streamlines EHS approvals, enabling faster project initiation.

Novel Target Identification and Intellectual Property Generation

Given the documented lack of public bioactivity data for this exact scaffold , it is an ideal starting point for a novel target discovery campaign. Unlike many of its well-profiled phenylpiperazine analogs, this compound offers a high degree of chemical novelty, increasing the likelihood of identifying a first-in-class mechanism of action and securing strong intellectual property protection for any resulting discoveries.

Anticancer SAR Expansion

Using the known cytotoxicity data for its core 4-methylpiperazin-1-yl pharmacophore (IC50 of 23.44 µM in A549 cells) as a benchmark, researchers can use CAS 1037161-38-8 as a scaffold for systematic derivatization. This allows for the quantitative assessment of how modifications at the methanamine group impact potency and selectivity, facilitating the rational design of more effective anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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